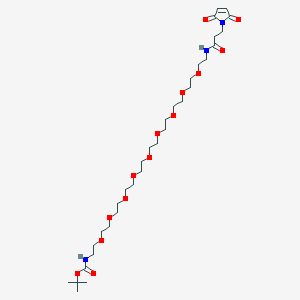

Mal-amido-PEG9-NHBoc

Vue d'ensemble

Description

Mal-amido-PEG9-NHBoc is a compound that serves as a polyethylene glycol (PEG) linker. It contains a maleimide group and a tert-butoxycarbonyl (Boc) protected amine group. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in various biochemical applications .

Applications De Recherche Scientifique

Mal-amido-PEG9-NHBoc has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Mal-amido-PEG9-NHBoc is a PEG derivative containing a maleimide group and a Boc protected amine group . The primary targets of this compound are biomolecules with a thiol group .

Mode of Action

The maleimide group in this compound reacts with a thiol group to form a covalent bond , enabling the connection of the biomolecule with a thiol . The Boc protected amine group can be deprotected under acidic conditions .

Biochemical Pathways

It’s known that the compound plays a crucial role in bio-conjugation processes, particularly in the formation of covalent bonds with biomolecules containing a thiol group .

Pharmacokinetics

The presence of ahydrophilic PEG spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the formation of a covalent bond with a biomolecule containing a thiol group . This enables the connection of the biomolecule with a thiol, facilitating various bio-conjugation processes.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc protected amine group in the compound can be deprotected under acidic conditions . Furthermore, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability might be influenced by the hydration levels in its environment .

Analyse Biochimique

Biochemical Properties

Mal-amido-PEG9-NHBoc plays a crucial role in biochemical reactions by acting as a linker that facilitates the conjugation of biomolecules. The maleimide group in this compound reacts specifically with thiol groups on proteins, enzymes, and other biomolecules, forming a stable thioether bond . This interaction is essential for the creation of stable and functional bioconjugates. The Boc-protected amine group can be deprotected under acidic conditions, allowing further functionalization of the conjugate .

Cellular Effects

This compound influences various cellular processes by enabling the targeted delivery of therapeutic agents. When used in ADCs, it helps in the selective targeting of cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . The compound’s ability to form stable conjugates ensures that the therapeutic agents remain active within the cellular environment, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with thiol groups on biomolecules. The maleimide group forms a stable thioether bond with cysteine residues on proteins and enzymes, leading to the formation of bioconjugates . This binding interaction is crucial for the stability and functionality of the conjugates. Additionally, the deprotection of the Boc group under acidic conditions allows for further modifications, enhancing the versatility of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Long-term studies have shown that this compound maintains its functionality and stability, ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of therapeutic agents, leading to significant therapeutic outcomes . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s PEG chain enhances its solubility in aqueous media, facilitating its transport and distribution within the cellular environment . The maleimide group interacts with thiol-containing enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer increases its solubility, allowing efficient distribution in aqueous environments . The compound’s maleimide group ensures its localization to thiol-containing biomolecules, enhancing its accumulation at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization due to its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles through interactions with targeting signals on biomolecules . This localization is crucial for its activity and function, ensuring that the therapeutic agents are delivered to the desired subcellular sites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mal-amido-PEG9-NHBoc is synthesized through a series of chemical reactions involving the attachment of a maleimide group to a PEG chain and the protection of the amine group with a Boc group. The maleimide group is introduced through a reaction with maleic anhydride, while the Boc protection is achieved using di-tert-butyl dicarbonate under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Mal-amido-PEG9-NHBoc undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group

Common Reagents and Conditions

Substitution Reactions: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents at room temperature.

Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

Thioether Bonds: Formed through the reaction of the maleimide group with thiols.

Free Amine: Formed after the removal of the Boc group under acidic conditions.

Comparaison Avec Des Composés Similaires

Similar Compounds

t-Boc-N-Amido-PEG9-propargyl: An alkyne linker used in Click Chemistry reactions.

Mal-amido-PEG4-NH-Boc: A shorter PEG linker with similar functional groups.

Uniqueness

Mal-amido-PEG9-NHBoc is unique due to its longer PEG spacer, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57N3O14/c1-32(2,3)49-31(39)34-8-11-41-13-15-43-17-19-45-21-23-47-25-27-48-26-24-46-22-20-44-18-16-42-14-12-40-10-7-33-28(36)6-9-35-29(37)4-5-30(35)38/h4-5H,6-27H2,1-3H3,(H,33,36)(H,34,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNVZPRNZMLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

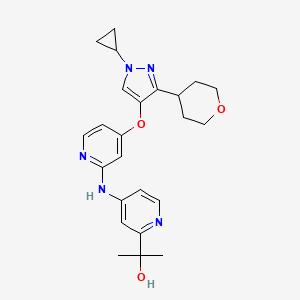

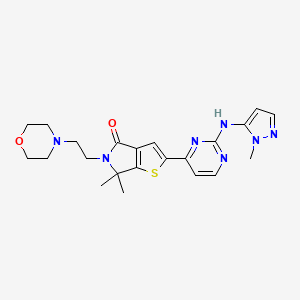

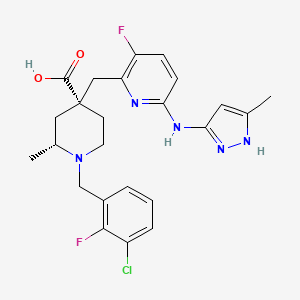

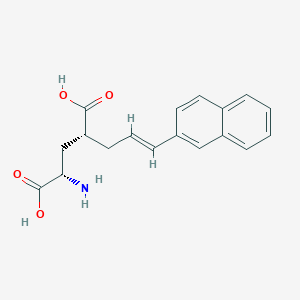

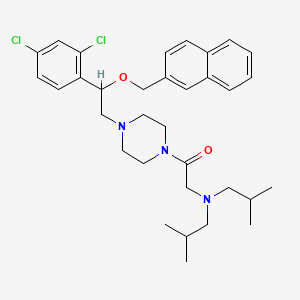

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)